Technical Monograph: 2-(4-Ethylphenyl)ethanol
Technical Monograph: 2-(4-Ethylphenyl)ethanol
Physicochemical Characterization, Synthetic Pathways, and Analytical Validation
Part 1: Executive Technical Summary
2-(4-Ethylphenyl)ethanol (also known as p-ethylphenethyl alcohol) is a primary alcohol and a structural homolog of 2-phenylethanol (PEA), a ubiquitous scaffold in medicinal chemistry and fragrance formulation. With a molecular weight of 150.22 g/mol , it serves as a critical intermediate in the synthesis of tyrosol derivatives and β-blocker pharmacophores.
Unlike its lower homolog (PEA), the addition of the para-ethyl group significantly alters the lipophilicity (LogP) and metabolic stability of the molecule, making it a valuable probe in Structure-Activity Relationship (SAR) studies for optimizing membrane permeability in drug candidates.
Part 2: Physicochemical Profile[1]
The precise molecular weight is the anchor for all stoichiometric calculations and mass spectrometry identification.
Table 1: Physicochemical Specifications
| Property | Value | Technical Context |
| Molecular Weight | 150.22 g/mol | Calculated based on IUPAC atomic weights (C₁₀H₁₄O). |
| Monoisotopic Mass | 150.1045 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Formula | C₁₀H₁₄O | Degree of Unsaturation = 4 (Aromatic ring). |
| CAS Registry Number | 22545-13-7 | Unique identifier for regulatory filing. |
| Predicted LogP | ~2.9 | Higher lipophilicity than PEA (LogP ~1.36), enhancing blood-brain barrier penetration potential. |
| Boiling Point | ~255°C (est.) | Requires high-vacuum distillation for purification. |
Part 3: Synthetic Methodology (The "Self-Validating" Protocol)
While Friedel-Crafts hydroxyethylation of ethylbenzene is common in industrial settings, it yields isomeric mixtures that are difficult to separate. For research and drug development applications requiring high purity (>98%), the Reduction of 4-Ethylphenylacetic Acid is the superior, self-validating route.
Why this route?
-
Regiospecificity: The starting material (4-ethylphenylacetic acid) fixes the para substitution, eliminating ortho/meta isomer contamination.
-
Clean Workup: The byproduct is aluminum salts, easily removed via Rochelle’s salt workup, avoiding tedious chromatography.
Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction
Reagents:
-
4-Ethylphenylacetic acid (1.0 eq)
-
LiAlH₄ (1.5 eq, 2.4 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Moisture sensitivity is critical; water destroys LiAlH₄, creating fire hazards and reducing yield.
-
Solubilization: Dissolve 4-ethylphenylacetic acid in anhydrous THF (0.2 M concentration). Cool to 0°C.
-
Hydride Addition: Add LiAlH₄ solution dropwise over 30 minutes. Observation: Vigorous gas evolution (
) confirms active reagent. -
Reflux: Warm to room temperature, then reflux at 66°C for 4 hours. Validation: TLC (Hexane:EtOAc 3:1) should show the disappearance of the acid spot (baseline) and appearance of the alcohol (Rf ~0.4).
-
Fieser Quench: Cool to 0°C. Carefully add water (1x volume of LiAlH₄ mass), then 15% NaOH (1x), then water (3x). This creates a granular white precipitate rather than a gelatinous emulsion.
-
Isolation: Filter precipitate, dry filtrate over MgSO₄, and concentrate in vacuo.
Visualization of Synthetic Logic
Figure 1: Directed synthesis pathway ensuring regiospecificity via acid reduction.
Part 4: Analytical Validation (The "Trustworthiness" Pillar)
In drug development, identity confirmation must be absolute. Relying solely on retention time is insufficient. You must validate the structure using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1. Proton NMR (¹H-NMR) Interpretation
The spectrum provides a unique "fingerprint" that confirms the para-substitution pattern.
-
Solvent: CDCl₃
-
Key Signals:
-
δ 7.15 ppm (4H, m): The aromatic region will show an AA'BB' system (pseudo-quartet), characteristic of para-disubstituted benzenes. If you see a complex multiplet, you have ortho/meta contamination.
-
δ 3.85 ppm (2H, t, J=6.5 Hz): The
protons. The triplet splitting confirms the adjacent methylene group. -
δ 2.85 ppm (2H, t, J=6.5 Hz): The benzylic
of the ethanol chain. -
δ 2.63 ppm (2H, q, J=7.6 Hz): The benzylic
of the ethyl group . -
δ 1.22 ppm (3H, t, J=7.6 Hz): The terminal
of the ethyl group.
-
2. Mass Spectrometry (MS) Fragmentation
Using Electron Impact (EI) ionization (70 eV):
-
Molecular Ion (M⁺): m/z 150 (distinct, though often small).
-
Base Peak: Often m/z 119 (
). This corresponds to the loss of the hydroxymethyl group ( ), leaving the stable 4-ethylbenzyl cation. -
Tropylium Ion: m/z 105. Rearrangement of the ethylbenzene cation.
Visualization of Analytical Logic
Figure 2: Analytical decision tree for structural confirmation.
Part 5: Applications in Drug Development
The shift from 2-phenylethanol to 2-(4-ethylphenyl)ethanol is rarely accidental; it is a strategic medicinal chemistry decision.
-
Metabolic Blocking: The para-ethyl group blocks the para-position on the phenyl ring, preventing rapid hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), which typically attack the most electron-rich, sterically accessible position. This can extend the half-life (
) of the drug. -
Linker Chemistry: The hydroxyl group serves as a universal "handle" for conjugation. It can be converted to a mesylate/tosylate for nucleophilic substitution, allowing the 4-ethylphenethyl moiety to be attached to amines or heterocycles (common in antihistamines and antihypertensives).
References
-
National Institute of Standards and Technology (NIST). 2-(4-Ethylphenyl)ethanol Properties and Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
PubChem. 2-(4-Ethylphenyl)ethanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Cohen, S. et al. (2019). Therapeutic Applications of Ethanol and its Derivatives.[2][3][4] Journal of Pharmacy & Pharmaceutical Sciences.[2][4] (Contextual reference for ethanol chain pharmacodynamics). Retrieved from [Link]
